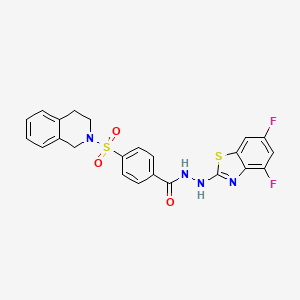![molecular formula C7H10N4O B2788937 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one CAS No. 1956377-47-1](/img/structure/B2788937.png)
2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one is a synthetic organic compound characterized by its tricyclic structure. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one typically involves a multi-step process. One common method starts with the preparation of intermediate compounds, followed by cyclization and subsequent methylation. Specific reaction conditions, such as temperature, solvents, and catalysts, play crucial roles in optimizing the yield and purity of the final product.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve large-scale reactors and continuous processing techniques. Process optimization ensures high efficiency, cost-effectiveness, and adherence to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions:
2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: : Conversion to higher oxidation states using oxidizing agents.
Reduction: : Reduction of functional groups to achieve specific derivatives.
Substitution: : Nucleophilic substitution reactions that introduce different substituents.
Common Reagents and Conditions:
Typical reagents for these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol.
Major Products Formed:
Depending on the reaction type, the major products can vary. For example, oxidation might yield a corresponding ketone, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure facilitates the formation of diverse derivatives, useful in materials science and catalysis.
Biology:
Biologically, 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one shows promise in molecular biology studies due to its ability to interact with various biomolecules.
Medicine:
In the medical field, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry:
Industrially, it can be used in the formulation of specialty chemicals, agrochemicals, and as a component in high-performance materials.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions. It targets enzymes and receptors, modulating their activity. This can lead to various biological responses, such as inhibition or activation of metabolic pathways. The pathways involved include enzymatic catalysis and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole derivatives: : Similar core structure but different substitution patterns.
Pyrazine-based compounds: : Share a similar heterocyclic ring system.
Methylated heterocycles: : Compounds with analogous methyl group modifications.
This provides a comprehensive overview of 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one, from its preparation and reactions to its applications and mechanisms. Anything in particular you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2,8-dimethyl-7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-7-9-5(2)10-11(7)3-6(12)8-4/h4H,3H2,1-2H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSTEANIQIQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=NN2CC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2788854.png)
![1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2788856.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2788859.png)



![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2788865.png)

![Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate](/img/structure/B2788867.png)

![N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2788871.png)
![Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B2788872.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2788873.png)
![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
